2,4-Dichloro-6-(5-isoxazolyl)phenol
Overview
Description
2,4-Dichloro-6-(5-isoxazolyl)phenol is a synthetic compound with the molecular formula C9H5Cl2NO2 and a molecular weight of 230.05 g/mol . It is commonly used in laboratory settings for the synthesis of various substances . This compound is characterized by its phenolic structure, which includes two chlorine atoms and an isoxazole ring.
Preparation Methods
The synthesis of 2,4-Dichloro-6-(5-isoxazolyl)phenol typically involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . This reaction is mediated by a copper catalyst and proceeds through a [3 + 3] annulation mechanism . The reaction conditions often include the use of 4-HO-TEMPO as a mediator
Chemical Reactions Analysis
2,4-Dichloro-6-(5-isoxazolyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dichloro-6-(5-isoxazolyl)phenol has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: The compound is utilized in proteomics research for studying protein interactions.
Industry: It is used in the production of certain chemicals and materials, although detailed industrial applications are limited.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(5-isoxazolyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and protein interactions. detailed studies on its exact mechanism of action are limited.
Comparison with Similar Compounds
2,4-Dichloro-6-(5-isoxazolyl)phenol can be compared with other phenolic compounds and isoxazole derivatives. Similar compounds include:
2,4-Dichlorophenol: A simpler phenolic compound with two chlorine atoms.
Isoxazole: The parent compound of the isoxazole ring present in this compound.
Chlorophenols: A group of compounds with varying numbers of chlorine atoms attached to a phenol ring.
The uniqueness of this compound lies in its combined phenolic and isoxazole structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dichloro-6-(1,2-oxazol-5-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2/c10-5-3-6(8-1-2-12-14-8)9(13)7(11)4-5/h1-4,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTXPEMLVWSELN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)C2=C(C(=CC(=C2)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10425285 | |
Record name | 2,4-Dichloro-6-(1,2-oxazol-5(2H)-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10425285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288401-44-5 | |
Record name | 2,4-Dichloro-6-(1,2-oxazol-5(2H)-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10425285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-6-(5-isoxazolyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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